Aleglitazar is an investigational drug from the company Hoffmann–La Roche and is currently in a phase III clinical trial called ALECARDIO. It is being investigated for use in patients with type II diabetes to reduce their risks of cardiovascular mortality and morbidity. Aleglitazar is an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. In the phase II clinical trial called SYNCHRONY, with type II diabetic patients, aleglitazar was able to control both lipid and glucose levels in a synergistic manner while also having limited side effects and toxicity. Aleglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Aleglitazar binds to both PPARalpha and PPARgamma and decreases plasma levels of glucose, LDL-C, triglycerides (TG) and increases HDL levels. This agent may be used for the treatment of diabetes and cardiovascular disease.
Related Compounds
Pioglitazone
Compound Description: Pioglitazone is a thiazolidinedione and acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It is an antidiabetic drug primarily used for the treatment of type 2 diabetes. Pioglitazone improves insulin sensitivity, reducing blood glucose levels. [, , , , , , , , , , , ]
Relevance: Pioglitazone is relevant to aleglitazar as it selectively activates PPARγ, one of the targets of aleglitazar, which is a dual PPARα/γ agonist. Although both compounds share the ability to improve glycemic control, aleglitazar also exhibits lipid-modifying effects attributed to its PPARα agonism, a feature absent in pioglitazone. [, , , , , , , , , , , ]
Fenofibrate
Compound Description: Fenofibrate is a fibric acid derivative and functions as a PPARα agonist. It is a lipid-lowering drug clinically used to treat hypertriglyceridemia and mixed dyslipidemia. Fenofibrate primarily lowers triglyceride levels and increases HDL cholesterol. [, , , , ]
Relevance: Fenofibrate exhibits relevance to aleglitazar through its selective activation of PPARα. Aleglitazar, being a dual agonist, also targets PPARα alongside PPARγ, thereby exhibiting both lipid-lowering effects similar to fenofibrate and glycemic control comparable to pioglitazone. [, , , , ]
Tesaglitazar
Compound Description: Tesaglitazar is another dual PPARα/γ agonist studied for the treatment of type 2 diabetes and dyslipidemia. It displayed efficacy in improving glycemic control and lipid profiles in clinical trials. [, , , , , , ]
Muraglitazar
Compound Description: Muraglitazar is a dual PPARα/γ agonist that was investigated for the treatment of type 2 diabetes and dyslipidemia. While it showed promise in improving glucose metabolism and lipid profiles, its development was discontinued due to safety issues, particularly an increased risk of cardiovascular events. [, , , , , ]
Relevance: Similar to tesaglitazar, muraglitazar is structurally and mechanistically related to aleglitazar, as all three are dual PPARα/γ agonists. Despite the shared therapeutic target and potential benefits, the development of muraglitazar, like tesaglitazar, was stopped due to its adverse effect profile. [, , , , , ]
Saroglitazar
Compound Description: Saroglitazar is a relatively newer dual PPARα/γ agonist that has been approved in India for the treatment of diabetic dyslipidemia. It is reported to improve both glycemic control and lipid parameters in patients with type 2 diabetes. []
Relevance: Belonging to the same class of dual PPARα/γ agonists as aleglitazar, saroglitazar operates through a comparable mechanism of action. Both drugs aim to address the intertwined issues of hyperglycemia and dyslipidemia frequently observed in type 2 diabetes. []
Rosiglitazone
Compound Description: Rosiglitazone is a thiazolidinedione and a selective PPARγ agonist. Similar to pioglitazone, it acts as an antidiabetic agent, improving insulin sensitivity and reducing blood glucose levels in type 2 diabetes. [, , , , ]
GFT505
Compound Description: GFT505 is a dual PPARα/δ agonist. This compound has shown anti-diabetic effects in preclinical studies, improving glucose homeostasis without the adverse cardiac effects associated with PPARγ activation. []
Relevance: GFT505, while a dual PPAR agonist, differs from aleglitazar in its PPAR subtype selectivity. GFT505 targets PPARα and PPARδ, whereas aleglitazar activates PPARα and PPARγ. This difference in selectivity translates to distinct pharmacological profiles, with GFT505 potentially offering a safer alternative devoid of PPARγ-associated cardiac risks. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Albizziin is amino acid analog which acts as a competitive inhibitor of asparagine synthetase with respect to glutamine. Albizziin has been used to isolate mutants of Chinese hamster ovary cells with alterations in levels of the target enzyme. Several classes of mutations can be distinguished on the basis of cross-resistance to beta-aspartyl hydroxamate, another amino acid analog. Studies on asparagine synthetase indicate that resistance to albizziin may be due to altered regulation of asparagine synthetase, structural mutations of the enzyme, and gene amplification.
[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate is a natural product found in Streptomyces with data available.
Albonoursin is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which the two hydrogen at position 3 and those at position 6 are replaced by benzylidene and isobutylidene groups (the 3Z,6Z-geoisomer). It has a role as a metabolite.
Albofungin is a xanthone isolated from A. tumemacerans with diverse biological activities. It inhibits the growth of various Gram-positive bacteria (MICs = 0.005-7.5 μg/ml), fungi (MICs = 0.0075-1.0 μg/ml), and mycobacteria (MICs = 1.0-10.0 μg/ml) with minimal activity against Gram-negative bacteria (MICs = ≥ 50.0 μg/ml). At concentrations ranging from 0.005 to 0.01 μg/ml, albofungin is cytotoxic to HeLa cells. It also inhibits HIV reverse transcriptase with an IC50 value of 1 μM. Albofungin, also known as Antibiotic P42-1, Antibiotic P42-C, is a xanthone isolated from A. tumemacerans with diverse biological activities.